Boc-MeAnon(2)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-MeAnon(2)-OH” likely refers to a molecule that has been protected with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common strategy used to protect amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amines involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The reaction can be carried out under relatively mild conditions .Molecular Structure Analysis

The Boc group adds steric bulk to the molecule and changes its reactivity . The carbonyl oxygen in the Boc group can be protonated, which is resonance stabilized .Chemical Reactions Analysis

The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid . The first step in this process is the protonation of the carbonyl oxygen, which results in a resonance-stabilized ion .科学研究应用

光催化与材料应用

光催化剂的制备与改性: 对 (BiO)2CO3 基光催化剂 (BOC) 的研究强调了它们在医疗保健、光催化和传感器方面的潜力。增强可见光驱动的光催化性能的改性策略包括金属异质结和非金属掺杂。这些改性通过 p-n 结效应和光敏化等机制改善光催化活性,在环境污染控制中得到应用 (Ni 等人,2016)。

硼化学和纳米材料: 通过尺寸选择簇对硼的研究揭示了其异常的多态性,应用范围从硼富勒烯到纳米管。这项研究提供了对硼化学键的见解,导致新型硼金属分子轮的设计和硼化学的扩展 (Sergeeva 等人,2014)。

硼碳化物在核应用中的应用: 研究了硼碳化物在核反应堆中的作用,特别是它在中子辐照下的行为。该研究提出了硼碳化物中应力诱导的非晶带形成机制,这影响了它在核反应堆控制吸收材料中的应用 (Simeone 等人,2000)。

化学合成与催化

有机硼酸在催化中的应用: 有机硼酸及其衍生物在催化中发挥着至关重要的作用,利用三价硼的刘易斯酸性进行各种反应。这项研究突出了有机硼化合物在促进加成、环加成和取代反应中的多功能性,为有机合成的催化剂控制方法的发展做出了贡献 (Dimitrijević & Taylor, 2013)。

生化需氧量测量创新: 一种用于快速生化需氧量 (BOD) 测量的反应器型生物传感器使用了固定化微生物细胞珠。这一发展提高了 BOD 生物传感器的灵敏度、精度和寿命,为评估水和废水中的有机污染提供了一个有前途的工具 (Wang 等人,2010)。

作用机制

未来方向

属性

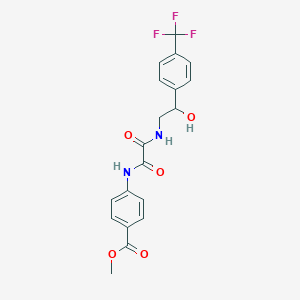

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHUMRPPGBGQH-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)

![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)

methanone](/img/structure/B2735774.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)